molecular formula C6H8N2O2 B12314198 5-Amino-6-methoxypyridin-2-ol

5-Amino-6-methoxypyridin-2-ol

Cat. No.: B12314198
M. Wt: 140.14 g/mol
InChI Key: LENAKBKEBDEWRI-UHFFFAOYSA-N
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Description

5-Amino-6-methoxypyridin-2-ol is an organic compound with the molecular formula C6H8N2O2. This compound is an important precursor in the synthesis of various pharmaceutical compounds, including anti-cancer drugs. It is known for its unique structure, which includes an amino group, a methoxy group, and a hydroxyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxypyridin-2-ol typically involves the reaction of 5-amino-2-methoxypyridine with various reagents under controlled conditions . One common method involves the use of solid sodium methylate and urea in a closed reactor under nitrogen protection. Methyl cyanoacetate is added dropwise, followed by an insulation reaction to obtain the sodium salt of 4-amino-2,6-dihydroxy-pyrimidine. This intermediate is then treated with a methyl etherified reagent to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to improve product yield, reduce waste discharge, and simplify the operating procedure .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxypyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substitution reagents depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

5-Amino-6-methoxypyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxypyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxypyridine: Similar in structure but lacks the hydroxyl group.

    4-Amino-2,6-dimethoxypyridine: Contains two methoxy groups and an amino group but differs in the position of the functional groups.

Uniqueness

5-Amino-6-methoxypyridin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-amino-6-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C6H8N2O2/c1-10-6-4(7)2-3-5(9)8-6/h2-3H,7H2,1H3,(H,8,9)

InChI Key

LENAKBKEBDEWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=O)N1)N

Origin of Product

United States

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